Dihidrocloruro de 5,6-diaminoacenafteno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

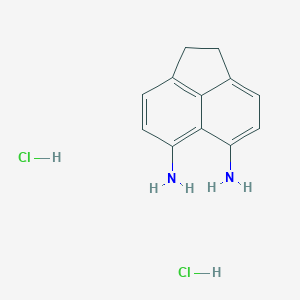

5,6-Diaminoacenaphthene dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is derived from acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes two amino groups attached to the acenaphthene core, making it a valuable building block in organic synthesis.

Aplicaciones Científicas De Investigación

5,6-Diaminoacenaphthene dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary targets of a compound like 5,6-Diaminoacenaphthene dihydrochloride are typically cellular receptors or enzymes that the compound can bind to, thereby initiating a biological response . .

Mode of Action

The mode of action of a compound refers to how it interacts with its targets to exert its effects . Without specific information on the targets of 5,6-Diaminoacenaphthene dihydrochloride, it’s challenging to describe its exact mode of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diaminoacenaphthene dihydrochloride typically involves multiple steps starting from acenaphthene. The process includes nitration, bromination, elimination, and selective reduction. Initially, acenaphthene is nitrated to introduce nitro groups, followed by bromination to add bromine atoms. The elimination step removes the bromine atoms, and finally, selective reduction is performed to convert the nitro groups to amino groups .

Industrial Production Methods

Industrial production methods for 5,6-Diaminoacenaphthene dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Key reagents used in the industrial synthesis include nitric acid, sulfuric acid, bromine, and sodium dithionite .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Diaminoacenaphthene dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups or the acenaphthene core.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include various substituted acenaphthene derivatives, which can be used as intermediates in the synthesis of more complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

- 1,8-Diaminonaphthalene

- 5,6-Diaminoacenaphthylene

- 1,5-Diaminoanthraquinone

Uniqueness

5,6-Diaminoacenaphthene dihydrochloride is unique due to its specific substitution pattern on the acenaphthene core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and scientific research .

Actividad Biológica

5,6-Diaminoacenaphthene dihydrochloride (DAA) is a compound with significant biological activity, particularly in the realm of anticancer research. This article provides an overview of its biological properties, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Profile

- IUPAC Name : 5,6-Diaminoacenaphthene dihydrochloride

- Molecular Formula : C12H12Cl2N2

- Molecular Weight : 255.14 g/mol

- CAS Number : 102-06-7

DAA exhibits its biological activity primarily through the following mechanisms:

- DNA Interaction : DAA has been shown to intercalate with DNA, disrupting replication and transcription processes. This interaction leads to cytotoxic effects in various cancer cell lines.

- Apoptosis Induction : The compound activates apoptotic pathways in tumor cells, which is critical for its anticancer properties. Studies have demonstrated that DAA can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Production : DAA induces oxidative stress within cells, contributing to its cytotoxic effects. Increased ROS levels can lead to cellular damage and death in cancer cells.

Antitumor Activity

Recent studies have highlighted the potent antitumor activity of DAA against several cancer types:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Gastric Adenocarcinoma | 1.30 | |

| Breast Cancer (high-ploidy) | 0.073 | |

| Sarcoma | 0.06 |

Case Studies

Several case studies have documented the efficacy of DAA in preclinical settings:

- Study on Gastric Cancer : DAA was tested on human gastric adenocarcinoma cells, showing significant cytotoxicity with an IC50 value of 1.30 µM. The study suggested that DAA's ability to form stable DNA complexes contributed to its effectiveness against this cancer type .

- Breast Cancer Research : In a study focusing on high-ploidy breast cancer cells, DAA demonstrated a remarkable ability to trigger apoptosis through p53 activation, indicating its potential as a selective therapeutic agent for specific cancer subtypes .

Synthesis Pathways

The synthesis of DAA involves several steps that can be optimized for yield and purity:

- Starting Materials : The synthesis typically begins with acenaphthene derivatives.

- Reagents Used : Common reagents include hydrochloric acid and various amines.

- Yield Optimization : Recent advancements have improved the overall yield of DAA synthesis through modified reaction conditions.

Propiedades

IUPAC Name |

1,2-dihydroacenaphthylene-5,6-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8;;/h3-6H,1-2,13-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLIHPSBPCKDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=C(C=CC1=C23)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.